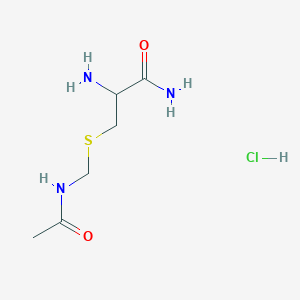

H-Cys(acm)-NH2 hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

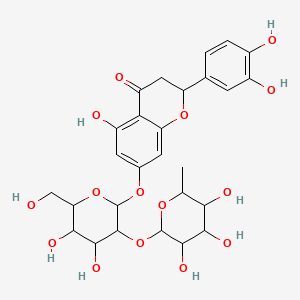

H-Cys(acm)-NH2 hcl, also known as N-acetylcysteine amide hydrochloride, is a derivative of cysteine, an amino acid that contains a thiol group. This compound is widely used in peptide synthesis and protein science due to its ability to protect the thiol group during chemical reactions. The acetamidomethyl (Acm) group serves as a protecting group for the thiol functionality, preventing unwanted reactions during synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(acm)-NH2 hcl typically involves the protection of the cysteine thiol group with the acetamidomethyl group. This can be achieved through various methods, including the use of acetamidomethyl chloride in the presence of a base. The protected cysteine derivative is then converted to its amide form using standard peptide coupling reagents.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where the cysteine residue is incorporated into the growing peptide chain and protected with the acetamidomethyl group. The final product is then cleaved from the resin and purified.

Analyse Des Réactions Chimiques

Types of Reactions

H-Cys(acm)-NH2 hcl undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial for the stability of peptides and proteins.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The acetamidomethyl group can be removed under specific conditions, such as treatment with iodine or mercury salts, to liberate the free thiol group.

Common Reagents and Conditions

Oxidation: Air oxidation or the use of oxidizing agents like hydrogen peroxide.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Iodine, mercury salts (e.g., mercury(II) acetate).

Major Products Formed

Oxidation: Disulfide-linked peptides or proteins.

Reduction: Free thiol-containing peptides or proteins.

Substitution: Free thiol group after removal of the acetamidomethyl group.

Applications De Recherche Scientifique

H-Cys(acm)-NH2 hcl has numerous applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins, particularly those containing multiple disulfide bonds.

Biology: Facilitates the study of protein folding and stability by allowing controlled formation and reduction of disulfide bonds.

Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in the treatment of conditions related to oxidative stress.

Industry: Employed in the production of peptide-based drugs and bioconjugates.

Mécanisme D'action

The primary mechanism of action of H-Cys(acm)-NH2 hcl involves the protection of the cysteine thiol group during chemical reactions. The acetamidomethyl group prevents unwanted side reactions, allowing for the selective formation of disulfide bonds or other modifications. Upon removal of the protecting group, the free thiol group can participate in further chemical reactions, such as forming disulfide bonds or undergoing conjugation with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-acetylcysteine (NAC): A commonly used cysteine derivative with antioxidant properties.

Cysteine methyl ester: Another cysteine derivative used in peptide synthesis.

Cysteine ethyl ester: Similar to cysteine methyl ester, used for similar purposes.

Uniqueness

H-Cys(acm)-NH2 hcl is unique due to its specific protecting group, the acetamidomethyl group, which provides stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins that require precise control over disulfide bond formation.

Propriétés

IUPAC Name |

3-(acetamidomethylsulfanyl)-2-aminopropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S.ClH/c1-4(10)9-3-12-2-5(7)6(8)11;/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBPBPZOUBWCMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13387960.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide](/img/structure/B13387968.png)

![2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13387987.png)

![decasodium;6-[6-[2-carboxylato-4-hydroxy-6-[4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B13388005.png)

![1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B13388012.png)

![(2S)-2-amino-3-[(triphenylmethyl)carbamoyl]propanoic acid hydrate](/img/structure/B13388033.png)

![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[3-[4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13388035.png)